

An In-depth Technical Guide to C.I. 18852 (Reactive Yellow 17)

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Compound of Interest

Compound Name: *Reactive yellow 17*

Cat. No.: *B1585502*

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CAS Number: 20317-19-5

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and experimental applications of C.I. 18852, commercially known as **Reactive Yellow 17**. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed methodologies, and visual representations of key processes.

Chemical and Physical Properties

Reactive Yellow 17 is a monoazo reactive dye widely utilized in the textile industry for coloring cellulose fibers such as cotton, viscose, and silk.^[1]^[2] Its vibrant reddish-yellow hue and high solubility in water make it a popular choice for dyeing and printing applications.^[2] The key physicochemical properties are summarized in the table below.

Property	Value	Reference
CI Name	Reactive Yellow 17	[1]
CAS Number	20317-19-5	[1]
Molecular Formula	C ₂₀ H ₂₀ K ₂ N ₄ O ₁₂ S ₃	[1][2]
Molecular Weight	682.79 g/mol	[1]
Appearance	Yellow Powder	[2]
Solubility	> 100 g/L in water at 25°C	[2]
λ _{max}	408 nm	[3]
Chemical Class	Monoazo	[1]

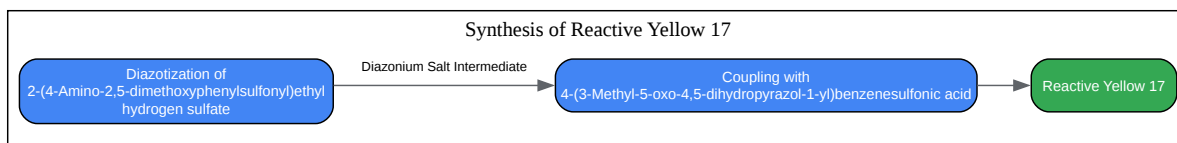
Synthesis

The synthesis of **Reactive Yellow 17** involves a two-stage process: diazotization followed by a coupling reaction.[1][2]

Stage 1: Diazotization 2-(4-Amino-2,5-dimethoxyphenylsulfonyl)ethyl hydrogen sulfate is treated with sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at a low temperature to form a diazonium salt.

Stage 2: Coupling The resulting diazonium salt is then coupled with 4-(3-Methyl-5-oxo-4,5-dihydropyrazol-1-yl)benzenesulfonic acid.[1][2] The reaction is typically carried out under controlled pH and temperature to ensure the formation of the final dye molecule.

Below is a generalized workflow for the synthesis of **Reactive Yellow 17**.



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A simplified workflow for the synthesis of **Reactive Yellow 17**.

Experimental Protocols: Degradation Studies

Due to its widespread use in the textile industry, the removal and degradation of **Reactive Yellow 17** from wastewater have been the subject of extensive research. Advanced Oxidation Processes (AOPs) have shown significant efficacy in this regard.

Heterogeneous photocatalysis using titanium dioxide (TiO_2) is a prominent method for the degradation of **Reactive Yellow 17**. The process relies on the generation of highly reactive hydroxyl radicals ($\bullet\text{OH}$) upon UV irradiation of the TiO_2 catalyst.

Experimental Setup: A typical experimental setup involves a photoreactor containing an aqueous solution of **Reactive Yellow 17** and a TiO_2 photocatalyst.[4] The solution is irradiated with a UV light source, and samples are collected at regular intervals to monitor the degradation of the dye.[4]

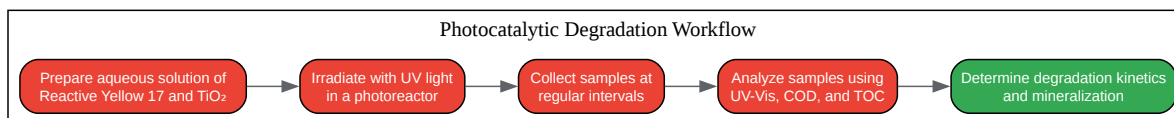
Key Parameters and their Effects:

- **pH:** The degradation rate is influenced by the pH of the solution, with optimal degradation often observed around neutral pH.[4][5]
- **Initial Dye Concentration:** The rate of degradation generally decreases with an increase in the initial concentration of the dye.[6]
- **Catalyst Loading:** The degradation rate increases with catalyst loading up to an optimal concentration, beyond which the rate may decrease due to light scattering and particle agglomeration.
- **Addition of Oxidizing Agents:** The addition of hydrogen peroxide (H_2O_2) or potassium persulfate ($\text{K}_2\text{S}_2\text{O}_8$) can enhance the degradation rate by generating additional reactive oxygen species.[5]

Analytical Methods: The degradation of **Reactive Yellow 17** is typically monitored by UV-Vis spectrophotometry, measuring the absorbance at its maximum wavelength ($\lambda_{\text{max}} = 408 \text{ nm}$).[3]

[4] The mineralization of the dye can be assessed by measuring the Chemical Oxygen Demand (COD) and Total Organic Carbon (TOC).[7]

The following diagram illustrates the general workflow for a photocatalytic degradation experiment.



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Workflow for photocatalytic degradation of **Reactive Yellow 17**.

Ozonation is another effective AOP for the decolorization and degradation of **Reactive Yellow 17**. This process involves bubbling ozone gas through the dye solution, leading to the oxidation of the dye molecules.

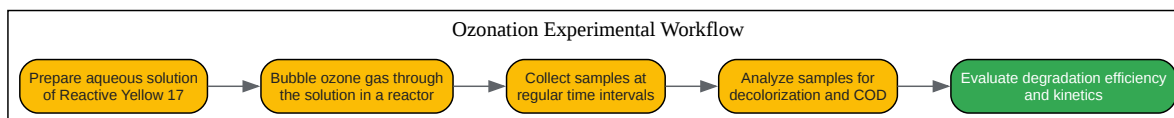
Experimental Setup: A semi-batch bubble column reactor is commonly used for ozonation studies.[3] A solution of **Reactive Yellow 17** is placed in the reactor, and a stream of ozone-containing gas is bubbled through it.[3]

Key Parameters and their Effects:

- pH: The degradation is significantly more effective under basic conditions (e.g., pH 12), where the decomposition of ozone to form highly reactive hydroxyl radicals is enhanced.[3]
- Initial Dye Concentration: Higher initial dye concentrations generally lead to a decrease in the degradation rate.[8]
- Ozone Dose and Flow Rate: The rate of degradation increases with an increased ozone dose and flow rate up to a certain point.[8]

Analytical Methods: Similar to photocatalysis, the progress of ozonation is monitored by UV-Vis spectrophotometry for decolorization and COD measurements for mineralization.[3]

The workflow for an ozonation experiment is depicted below.



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